molecular formula C10H13NO2 B1408167 Benzenamine, 2-methyl-4-(3-oxetanyloxy)- CAS No. 1435954-31-6

Benzenamine, 2-methyl-4-(3-oxetanyloxy)-

Cat. No. B1408167
CAS RN: 1435954-31-6
M. Wt: 179.22 g/mol
InChI Key: NYVOXSFZXUXFFQ-UHFFFAOYSA-N
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Description

“Benzenamine, 2-methyl-4-(3-oxetanyloxy)-” is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is also known as 2-methyl-4-(oxetan-3-yloxy)aniline .


Synthesis Analysis

While specific synthesis methods for “Benzenamine, 2-methyl-4-(3-oxetanyloxy)-” were not found, similar compounds such as N-(2,3,4-Trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine have been synthesized and characterized by elemental analysis, IR spectra, and single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenamine, 2-methyl-4-(3-oxetanyloxy)-” include a molecular weight of 179.22 . Other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Chemosensing Applications

  • "Benzenamine, 2-methyl-4-(3-oxetanyloxy)-" derivatives have been explored for their use as chemosensors. A study by Tharmaraj et al. (2012) demonstrated the utility of a similar compound, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, as a selective chemosensor for silver ions. This application is significant for detecting and quantifying metal ions in various environmental and biological samples (Tharmaraj, Devi, & Pitchumani, 2012).

2. Crystallography and Structural Analysis

  • The compound has been subject to structural studies to understand its crystalline properties. Yang et al. (2010) investigated a related compound, 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, and analyzed its crystal structure, which provides insights into the molecular arrangement and potential applications in materials science (Yang et al., 2010).

3. Corrosion Inhibition

  • A study by Nazir et al. (2019) highlighted the corrosion inhibition capabilities of Schiff bases related to "Benzenamine, 2-methyl-4-(3-oxetanyloxy)-". These compounds were found effective in protecting aluminum alloys in acidic environments, indicating their potential application in industrial corrosion protection (Nazir, Akhter, Ali, & Shah, 2019).

4. Antifungal Applications

  • Research by Malhotra et al. (2012) on derivatives of "Benzenamine, 2-methyl-4-(3-oxetanyloxy)-" has shown promising antifungal properties. Specific compounds demonstrated significant activity against fungi like Candida albicans and Aspergillus niger, suggesting potential applications in the development of antifungal agents (Malhotra, Hans, Sharma, Deep, & Phogat, 2012).

5. PET Imaging

  • A 2009 study by Wang et al. utilized a series of compounds including derivatives of "Benzenamine, 2-methyl-4-(3-oxetanyloxy)-" for PET imaging of the serotonin transporter in the brain. This research provides a foundation for the development of diagnostic tools for neurological diseases (Wang, Parhi, Oya, Lieberman, & Kung, 2009).

properties

IUPAC Name

2-methyl-4-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVOXSFZXUXFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1435954-31-6
Record name 2-methyl-4-(oxetan-3-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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